2-Aminocyclopentane-1-carboxylic acid;hydrate
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Overview
Description
2-Aminocyclopentane-1-carboxylic acid;hydrate is a non-proteinogenic amino acid that consists of a five-membered cyclopentane ring with an amino group and a carboxylic acid group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopentane-1-carboxylic acid typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production methods for 2-Aminocyclopentane-1-carboxylic acid are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, amides, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Aminocyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Aminocyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by mimicking the structure of natural substrates . This inhibition can lead to various biological effects, such as the suppression of pathogen growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Aminocyclopentane-1-carboxylic acid include:
2-Aminocyclopropane-1-carboxylic acid: Known for its role as a precursor in the biosynthesis of the plant hormone ethylene.
2-Aminocyclobutane-1-carboxylic acid: Used in the synthesis of cyclic peptides and pseudopeptides.
2-Aminocyclohexane-1-carboxylic acid: Another cyclic amino acid with applications in peptide synthesis.
Uniqueness
2-Aminocyclopentane-1-carboxylic acid is unique due to its five-membered ring structure, which provides a distinct conformational constraint compared to other cyclic amino acids. This unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various scientific research and industrial applications.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-aminocyclopentane-1-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H11NO2.H2O/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H2 |
InChI Key |
YYWMKUKXTPLTAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.O |
Origin of Product |
United States |
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